Bis(4-methoxyphenyl) disulfide
Description
Contextualization of Disulfide Bonds in Organic Synthesis and Functional Materials
The disulfide bond (S-S), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of modern chemical research. beilstein-journals.org With a dissociation energy of approximately 251 kJ mol⁻¹, this bond is significantly stronger than non-covalent interactions, yet it can be readily cleaved and reformed under specific chemical or physical stimuli. rsc.org This reactivity makes the disulfide linkage a prime example of a dynamic covalent bond. rsc.orgwikipedia.org
In the realm of organic synthesis , aryl disulfides are recognized as stable and less toxic alternatives to thiols, which often have strong, unpleasant odors and higher toxicity. sioc-journal.cn They serve as valuable reagents for constructing carbon-sulfur (C–S) bonds, a common structural motif in pharmaceuticals, natural products, and agrochemicals. sioc-journal.cn Various synthetic methods, including photocatalysis and transition metal catalysis, utilize aryl disulfides as radical sulfur sources to create complex sulfur-containing molecules. sioc-journal.cnrsc.orgfrontiersin.org The synthesis of disulfides themselves can be achieved through numerous pathways, such as the oxidation of thiols or the coupling of aryl halides with elemental sulfur. beilstein-journals.orgrsc.org
The application of disulfide bonds extends prominently into the field of functional materials . nih.gov Their ability to undergo reversible cleavage and formation is harnessed in dynamic covalent chemistry (DCC) to create "smart" materials that can adapt in response to external triggers like light, heat, or reducing agents. rsc.orgrsc.orgncl.ac.uk This has led to the development of:
Self-healing materials: Polymers incorporating disulfide bonds can repair themselves when damaged, as the bonds can be broken and reformed to mend the structure. mdpi.com Aryl disulfides are particularly favored in these applications due to their facile reactivity under mild conditions. mdpi.com
Stimuli-responsive polymers and hydrogels: Disulfide linkages are incorporated into polymer backbones or side chains to create materials that degrade or change their structure in specific environments. rsc.orgnih.gov For instance, polymers designed for drug delivery can be engineered to release their payload inside cells, where the higher concentration of reducing agents like glutathione (B108866) cleaves the disulfide bonds. nih.govhep.com.cn
Dynamic surfaces and nanostructures: Photoinduced radical disulfide metathesis allows for the light-activated construction of dynamic systems, such as functionalizing surfaces or forming responsive hydrogels. rsc.orgresearchgate.net
Rationale for Focused Research on Bis(4-methoxyphenyl) Disulfide
This compound, with the chemical formula C14H14O2S2, is an archetypal symmetric aryl disulfide that serves as a valuable subject for focused chemical research. ontosight.ai It consists of a central disulfide bridge connecting two 4-methoxyphenyl (B3050149) groups. ontosight.ai The presence of the electron-donating methoxy (B1213986) group at the para position of each aromatic ring influences the electronic properties and reactivity of the disulfide bond.
The compound is frequently used as a model substrate in the development and optimization of new synthetic methodologies. chemicalpapers.com For example, research into the synthesis of aromatic thiols using copper catalysts often involves studying the formation of this compound as a significant and easily oxidized by-product from its precursor, 4-methoxybenzenethiol (B147237). chemicalpapers.comresearchgate.net Understanding and controlling this conversion is crucial for improving the efficiency of the primary reaction. chemicalpapers.com
Furthermore, this compound is a precursor in the synthesis of other functional molecules. It has been used in the preparation of hexaarylthiocyclophosphazenes, which are noted for their thermal stability. researchgate.net Its well-defined structure and predictable reactivity make it an ideal candidate for fundamental studies in dynamic covalent chemistry and for investigating the mechanisms of disulfide exchange reactions. rsc.org The compound's properties have been thoroughly characterized, providing a solid baseline for comparative studies.
Chemical and Physical Properties of this compound
The following table summarizes key identifiers and physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 5335-87-5 | ontosight.ainih.govscbt.com |
| Molecular Formula | C₁₄H₁₄O₂S₂ | ontosight.ainih.govscbt.com |
| Molecular Weight | ~278.4 g/mol | nih.govscbt.com |
| Appearance | Solid; Yellow crystalline powder | sigmaaldrich.commolbase.com |
| Melting Point | 41-45 °C | sigmaaldrich.com |
| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGLCGLPMWYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201514 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-87-5 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methoxyphenyl) disulfide | |
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| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
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| Record name | Bis-(4-methoxyphenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Mechanistic Studies for Bis 4 Methoxyphenyl Disulfide
Oxidative Coupling Reactions of 4-Methoxybenzenethiol (B147237)
The most direct route to bis(4-methoxyphenyl) disulfide is the oxidative coupling of two molecules of 4-methoxybenzenethiol. This process involves the formation of a disulfide (S-S) bond through the removal of two hydrogen atoms. Research has focused on developing more efficient, selective, and environmentally friendly methods for this transformation.
Catalyst-Free and Environmentally Benign Approaches
In recent years, significant effort has been directed towards developing green synthetic methods for disulfide synthesis, minimizing the use of hazardous reagents and solvents. tandfonline.com Several catalyst-free and environmentally benign approaches for the oxidation of 4-methoxybenzenethiol have been reported.
One approach utilizes the bio-based green solvent ethyl lactate, which can mediate the oxidative coupling of thiols with high efficiency in the open air without any added catalyst or additive. researchgate.net Another strategy employs ball milling with a piezoelectric material like barium titanate (BaTiO₃) to activate molecular oxygen for the aerobic oxidation of thiols. rsc.org This mechanochemical method is solvent-free, rapid, and allows for easy recovery and reuse of the piezocatalyst. rsc.org
A simple and efficient method uses ascorbic acid in water for the oxidation of various thiols to their corresponding disulfides. tandfonline.com This procedure is noted for being cost-effective, using an environmentally benign catalyst, and operating at room temperature. tandfonline.com Additionally, polyether amine has been identified as a recyclable base catalyst for the aerobic oxidative coupling of thiophenols, affording this compound in 97% yield under a pure oxygen atmosphere. mdpi.com
The use of iodine as a catalyst for the aerobic oxidation of thiols in ethyl acetate (B1210297) also presents a sustainable method, yielding this compound in 98% yield. mdpi.com
Table 1: Environmentally Benign Methods for this compound Synthesis
| Method/Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Polyether amine / O₂ | - | - | 97 | mdpi.com |
| Iodine / O₂ | Ethyl Acetate | 70°C | 98 | mdpi.com |
| Ascorbic Acid / N₂ | Water | Room Temp. | - | tandfonline.com |
| BaTiO₃ / Ball Milling | Solvent-free | - | Quantitative | rsc.org |
| Ethyl Lactate / Air | Ethyl Lactate | 60°C | 90 | researchgate.net |
Transition Metal-Catalyzed Oxidations (e.g., Copper Catalysis)
Transition metals, particularly copper, are effective catalysts for the oxidative dehydrogenation of thiols. chemicalpapers.com Copper-catalyzed reactions are often rapid and can proceed under mild conditions. chemicalpapers.com Various forms of copper, including metallic copper (Cu⁰), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO), have been tested as heterogeneous catalysts for the oxidation of 4-methoxybenzenethiol. chemicalpapers.comresearchgate.net These reactions consistently yield the disulfide as the sole oxidation product. chemicalpapers.com The yield is influenced by the solvent polarity and the presence of atmospheric oxygen, with polar solvents and air facilitating the reaction. chemicalpapers.com For instance, using a copper catalyst in ethanol (B145695) can produce this compound in yields up to 70%. chemicalpapers.comresearchgate.net
Other copper-based catalytic systems have also been developed. A ligand-free protocol using copper(I) iodide (CuI) promotes the coupling of organostannanes with disulfides. nsf.gov Copper(II) chloride (CuCl₂) with 1,10-phenanthroline (B135089) as a ligand in water has been used for the synthesis of disulfides from aryl halides and elemental sulfur. rsc.org Furthermore, the synthesis of symmetrical diaryl disulfides can be achieved by reacting aryl boronic acids with elemental sulfur using a copper salt, such as copper bromide, as a catalyst. google.com A method using CuBr₂ as a catalyst in DMSO under an open-air atmosphere has been developed for the oxidation of tetrahydroisoquinolines, showcasing copper's utility in aerobic oxidations. nih.gov
Table 2: Copper-Catalyzed Synthesis of this compound
| Copper Catalyst | Co-reagents/Ligands | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heterogeneous Cu/Cu Oxides | - | Ethanol | Reflux | up to 70 | chemicalpapers.comresearchgate.net |
| CuBr₂ | Elemental Sulfur | Pyridine | 50°C, 5h | 96 | google.com |
| CuI | Tributyl(phenyl)stannane | DMF | 100°C, 12h | 82 | nsf.gov |
| Sm-OC (Lanthanide Cluster) | - | - | - | 98 | nih.gov |
Alternative Oxidative Agents and Reaction Conditions
A wide array of oxidizing agents can be used for the synthesis of this compound from 4-methoxybenzenethiol, often providing high yields. chemicalpapers.com These include common oxidants like hydrogen peroxide (98% yield), sodium hypochlorite (B82951) (92% yield), and dimethyl sulfoxide (B87167) (DMSO, 98% yield). chemicalpapers.com Sodium iodate (B108269) and sodium iodide have also been employed, affording the disulfide in 98% and 97% yield, respectively. chemicalpapers.com
Periodinane reagents, such as the Dess-Martin periodinane, are effective for the oxidation of alcohols but can also be relevant in sulfur chemistry. nih.gov For example, o-iodoxybenzoate ion (IBX) is reduced by 4-methoxybenzenethiol. researchgate.net In a different context, visible light-induced methods using this compound itself as an organophotocatalyst have been developed for reactions like defluorinative alkylation and heteroarylation, highlighting the compound's photochemical reactivity. rsc.orgrsc.org This process involves the homolytic fragmentation of the disulfide into thiyl radicals upon irradiation. rsc.org
Table 3: Synthesis of this compound with Various Oxidants
| Oxidizing Agent | Yield (%) | Reference |
|---|---|---|
| Hydrogen Peroxide | 98 | chemicalpapers.com |
| Copper(II) nitrate | 99 | chemicalpapers.com |
| Sodium Iodate | 98 | chemicalpapers.com |
| DMSO | 98 | chemicalpapers.com |
| Sodium Iodide | 97 | chemicalpapers.com |
| Potassium Ferricyanide | 93 | chemicalpapers.com |
| Sodium Hypochlorite | 92 | chemicalpapers.com |
| Sodium Perborate Tetrahydrate | 78 | chemicalpapers.com |
| Chromium Trioxide | 76 | chemicalpapers.com |
Disulfide Metathesis and Exchange Reactions
Disulfide metathesis, or disulfide exchange, is a reversible reaction where the sulfur atoms of two different disulfide molecules are shuffled to form a new, unsymmetrical disulfide. This process is crucial in various chemical and biological systems.
Mechanistic Pathways of Thiolate-Disulfide Exchange
The mechanism of thiolate-disulfide exchange is generally described as an Sₙ2 reaction between a thiolate anion and a disulfide bond. mdpi.com Theoretical studies using density functional theory (DFT) have investigated this pathway. nih.gov For the reaction between a thiolate and dimethyl disulfide, the pathway proceeds through an Sₙ2-like transition state that is very close in energy to a trisulfur (B1217805) anionic intermediate. nih.gov However, for more sterically hindered disulfides, the Sₙ2 displacement pathway is distinctly preferred. nih.gov
When the exchange involves a model peptide, calculations strongly support the formation of a stable trisulfur intermediate, which is thought to have a sufficient lifetime to allow for the conformational changes needed to form the new disulfide bond. nih.gov In the context of metal complexes, studies on zinc-bound thiolates show that the coordinated thiolate is the reactive species in the exchange with disulfides. researchgate.net The reaction involving a zinc-thiolate complex can be significantly faster than the reaction with the free thiol. researchgate.net
Catalytic Approaches to Disulfide Metathesis (e.g., Gold Clusters)
While disulfide exchange can occur uncatalyzed, certain catalysts can significantly facilitate the reaction. Gold clusters have been shown to act as homogeneous catalysts for disulfide metathesis. uah.esresearchgate.net The proposed mechanism is a reductive addition-oxidative elimination (RAOE) pathway, which is the micro-reverse of the more common oxidative addition-reductive elimination (OARE) mechanism seen in many organic reactions. uah.esresearchgate.netuah.escsic.es In this process, the gold cluster initiates a reductive addition step with the disulfides, manages the electrons, and then performs an oxidative elimination step to yield the metathesis product. uah.esresearchgate.net
An alternative approach involves electrochemically initiated disulfide metathesis. d-nb.info This method can be used to generate unsymmetrical disulfides in situ from a mixture of two symmetrical disulfides, which can then be used for further transformations, such as the synthesis of unsymmetrical thiosulfonates. d-nb.info
Homocoupling Reactions of Arylsulfinates to Synthesize this compound
The synthesis of symmetric diaryl disulfides, including this compound, can be achieved through the homocoupling of sodium arenesulfinates. This transformation represents a significant method for constructing sulfur-sulfur bonds. Research into the homocoupling of sodium arylsulfinates has revealed that the reaction can be selectively tuned to produce either symmetric diaryl sulfides or diaryl disulfides. mdpi.comsemanticscholar.org
The selective synthesis of diaryl disulfides from various sodium arenesulfinates has been demonstrated, affording good to excellent yields. The reaction conditions are a critical factor in directing the outcome towards disulfide formation. For instance, specific solvent and temperature combinations can favor the S-S bond formation over the C-S bond formation that leads to diaryl sulfides. While specific examples for the 4-methoxy derivative are part of a broader substrate scope, the general methodology is applicable. mdpi.com
Table 1: Selected Examples of Diaryl Disulfide Synthesis from Sodium Arenesulfinates mdpi.comsemanticscholar.org This table is representative of the general reaction and not all substrates are the 4-methoxy derivative.
| Substrate (Sodium Arenesulfinate) | Product (Diaryl Disulfide) | Yield (%) |
|---|---|---|
| Sodium 4-bromobenzenesulfinate | Bis(4-bromophenyl)disulfide | 89 |
| Sodium naphthalene-2-sulfinate | 2,2'-Dinaphthyl disulfide | 82 |
| Sodium 4-(trifluoromethyl)benzenesulfinate | Bis(4-trifluoromethylphenyl)disulfide | 80 |
Radical Pathways in this compound Formation from Thiols
The formation of this compound from its corresponding thiol, 4-methoxythiophenol, is a classic example of oxidative coupling that often proceeds through a radical mechanism. rsc.orgnih.gov Thiyl radicals (RS•) are key intermediates in this process. mdpi.com These highly reactive species can be generated from thiols using various methods, including the use of oxidants, photocatalysis, or specialized reagents. rsc.orgacs.org Once formed, two thiyl radicals readily couple to form a stable disulfide bond. acs.org
Several modern synthetic protocols have been developed to facilitate this transformation under mild and efficient conditions. One notable method involves the use of an N-anomeric amide, which can convert thiols to sulfur radicals without the need for traditional strong oxidants or metal catalysts. rsc.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of this compound, achieving a high yield of 92%. nih.govresearchgate.net The proposed mechanism involves nucleophilic substitution of the thiol onto the reagent, followed by homolysis of a C-N bond to generate the thiyl radical, which then dimerizes. nih.gov
Visible-light photocatalysis offers another green and efficient route. beilstein-journals.orgacs.org In these systems, a photocatalyst, upon light irradiation, can initiate the formation of thiyl radicals from thiols. acs.orgbeilstein-journals.org For example, the self-coupling of 4-methoxythiophenol under blue LED light in the presence of a base like DABCO proceeds with a 95% yield to the disulfide. acs.org This process is often part of an electron donor-acceptor (EDA) complex formation. acs.org Aerobic oxidation, where atmospheric oxygen acts as the terminal oxidant, can also be facilitated by photocatalysts like Cu₂O, which generate electron-hole pairs under light to produce thiyl radicals from thiols. acs.org
Table 2: Radical-Mediated Synthesis of this compound from 4-methoxythiophenol
| Method/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-anomeric amide | MeCN, Room Temperature | 92 | nih.govresearchgate.net |
| Visible Light (Blue LED), DABCO | CH₃CN, Air Atmosphere, 15 min | 95 | acs.org |
| Photocatalysis (CdS/Co-Pi/GR) | Visible Light, H₂ Evolution | N/A (Focus on conversion) | acs.org |
Elucidation of Structure and Bonding in Bis 4 Methoxyphenyl Disulfide Via Advanced Spectroscopy and Diffraction
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Bis(4-methoxyphenyl) disulfide in solution. Both ¹H and ¹³C NMR spectra provide definitive evidence for the compound's constitution and symmetry.
In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the molecule's symmetry is evident. The two 4-methoxyphenyl (B3050149) groups are chemically equivalent, resulting in a simplified spectrum. The methoxy (B1213986) protons (-OCH₃) appear as a sharp singlet, typically around 3.82-3.84 ppm, integrating to six hydrogens. rsc.orgsemanticscholar.org The aromatic protons present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy group (and meta to the disulfide bridge) resonate at approximately 6.87-6.88 ppm, while the protons meta to the methoxy group (and ortho to the disulfide bridge) appear further downfield at about 7.31-7.45 ppm. rsc.orgsemanticscholar.org The coupling constant for these doublets is typically around 8.4-8.9 Hz. rsc.orgsemanticscholar.org
Interactive Data Table: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference(s) |
| ¹H | CDCl₃ | 3.82 | s | -OCH₃ (6H) | rsc.org |
| 6.87 | d, J = 8.4 | Ar-H (4H, ortho to -OCH₃) | rsc.org | ||
| 7.31 | d, J = 8.4 | Ar-H (4H, meta to -OCH₃) | rsc.org | ||
| ¹H | DMSO-d₆ | 3.76 | s | -OCH₃ (6H) | chemicalpapers.comresearchgate.net |
| 6.94-6.96 | m (AA'BB') | Ar-H (4H, ortho to -OCH₃) | chemicalpapers.comresearchgate.net | ||
| 7.38-7.42 | m (AA'BB') | Ar-H (4H, meta to -OCH₃) | chemicalpapers.comresearchgate.net | ||
| ¹³C | CDCl₃ | 55.3 | - | -OCH₃ | rsc.org |
| 114.7 | - | C ortho to -OCH₃ | rsc.org | ||
| 127.4 | - | C meta to -OCH₃ | rsc.org | ||
| 132.7 | - | C-S | rsc.org | ||
| 159.0 | - | C-O | rsc.org | ||
| ¹³C | DMSO-d₆ | 55.53 | - | -OCH₃ | chemicalpapers.comresearchgate.net |
| 115.23 | - | C ortho to -OCH₃ | chemicalpapers.comresearchgate.net | ||
| 127.14 | - | C meta to -OCH₃ | chemicalpapers.comresearchgate.net | ||
| 132.31 | - | C-S | chemicalpapers.comresearchgate.net | ||
| 159.92 | - | C-O | chemicalpapers.comresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the this compound molecule. The absorption spectrum is characterized by transitions involving the π-electrons of the aromatic rings and the non-bonding electrons of the sulfur atoms.
The UV-Vis spectrum of this compound shows absorption primarily in the ultraviolet region, with calculated spectra indicating absorption below 400 nm. tue.nl This is typical for aromatic disulfides, where π→π* transitions of the phenyl rings and n→σ* transitions associated with the disulfide bond occur. The formation of a charge-transfer complex between the disulfide and an olefin has been shown to cause a bathochromic shift, extending the absorption into the visible light region (400–430 nm). tue.nl This shift is attributed to the elevation of the Highest Occupied Molecular Orbital (HOMO) energy upon complexation, which reduces the HOMO-LUMO gap. tue.nl
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography has been employed to determine the precise three-dimensional structure of this compound in the solid state, revealing key details about its molecular geometry and intermolecular packing.
Crystallographic data show that the compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. nih.gov The asymmetric unit contains one molecule of this compound. nih.gov The central C-S-S-C dihedral angle is a defining feature of diaryl disulfides, typically measuring around 90° to minimize lone pair repulsion between the sulfur atoms. The crystal structure confirms the connectivity established by NMR and provides accurate bond lengths and angles. The methoxy groups and the disulfide bridge are in a para configuration on the phenyl rings, consistent with the spectroscopic data. nih.gov
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 2₁ 2₁ 2₁ | nih.gov |
| a (Å) | 5.9037 | nih.gov |
| b (Å) | 12.9800 | nih.gov |
| c (Å) | 17.9041 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 1369.9 | nih.gov |
| Z | 4 | nih.gov |
Other Spectroscopic Techniques for Characterization (e.g., IR, Mass Spectrometry)
In addition to NMR and UV-Vis, other spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital for the comprehensive characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the functional groups present in the molecule. Key vibrations include C-O stretching from the methoxy ether linkage, aromatic C=C stretching, and C-H stretching from the methyl and aromatic groups. researchgate.net The C-O stretching vibration is typically observed around 1249 cm⁻¹. researchgate.net Aromatic ring vibrations (C=C) appear near 1590 cm⁻¹. researchgate.net The O-CH₃ and general CH₃ aliphatic stretches are found at higher wavenumbers, around 2835 cm⁻¹ and 2956 cm⁻¹, respectively. researchgate.net
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 278, which corresponds to the molecular formula C₁₄H₁₄O₂S₂. rsc.orgnih.gov A prominent fragment is often observed at m/z 139, resulting from the homolytic cleavage of the disulfide bond to form a 4-methoxyphenylthio radical cation. nih.gov
Interactive Data Table: Additional Spectroscopic Data for this compound
| Technique | Parameter | Value / Observation | Reference(s) |
| IR | ν̃ (cm⁻¹) (KBr) | 2956 (C-H, methyl) | researchgate.net |
| 2835 (C-H, -OCH₃) | researchgate.net | ||
| 1590 (C=C, aromatic) | researchgate.net | ||
| 1249 (C-O, ether) | researchgate.net | ||
| MS | Ionization Mode | EI | rsc.org |
| [M]⁺ (m/z) | 278 | rsc.orgnih.gov | |
| Fragment (m/z) | 139 | nih.gov |
Catalytic and Reagent Applications of Bis 4 Methoxyphenyl Disulfide in Organic Transformations
Role in Hydrothiolation Reactions and Regioselectivity Control
Bis(4-methoxyphenyl) disulfide plays a notable role in the context of hydrothiolation reactions, particularly in studies investigating reaction mechanisms and the reversibility of thiol addition to unsaturated bonds. While thiols are the direct reactants in many catalytic hydrothiolations, the corresponding disulfides can be involved in the catalytic cycle and influence the outcome of the reaction.
In rhodium-catalyzed hydrothiolation of dienes, for instance, the dimerization of thiols to disulfides is a competing pathway to the desired hydrothiolation. The addition of this compound to a reaction mixture of a thiol and a diene under catalytic conditions can lead to the formation of crossover products. This observation suggests that the disulfide can participate in the catalytic cycle, likely through cleavage into thiyl radicals or thiolates, which can then add to the diene. The formation of these crossover products also indicates that the dimerization of the thiol to the disulfide is a reversible process under these catalytic conditions.
The regioselectivity of hydrothiolation reactions, which dictates the position of the thiol addition on the unsaturated substrate, is a critical aspect controlled by the catalyst, ligands, and reaction conditions. While direct studies detailing the extensive use of this compound as a primary reagent to control regioselectivity are not prevalent, its involvement in the catalytic system can have implications for the distribution of regioisomers. The reversible formation of the disulfide from the thiol can affect the concentration of the active thiolating species, which in turn could influence the catalytic pathway and the resulting regioselectivity. For example, in the rhodium-catalyzed hydrothiolation of alkynes, the regioselectivity, leading to either branched or linear vinyl sulfides, is highly dependent on the nature of the thiol (alkyl vs. aryl) and the rhodium catalyst used organic-chemistry.orgnih.gov. The presence of a disulfide in equilibrium with the thiol could potentially modulate the catalyst's behavior and thus the product distribution.
Mechanistic Insights into this compound Catalysis (e.g., Thiyl Radical Generation)
The catalytic activity of this compound in various organic transformations is often linked to its ability to generate 4-methoxythiophenoxy radicals (CH₃OC₆H₄S•), a type of thiyl radical. Thiyl radicals are versatile intermediates that can participate in a variety of reactions, including addition to multiple bonds and hydrogen atom transfer processes princeton.edu.
One of the primary mechanisms for the generation of thiyl radicals from this compound is the homolytic cleavage of the sulfur-sulfur bond. This cleavage can be induced by heat or, more commonly, by photochemical irradiation princeton.edubeilstein-journals.org. While UV light is often required for the photolysis of many aromatic disulfides, it has been shown that this compound can act as a photocatalyst under visible light for certain reactions, such as the oxidative cleavage of C=C bonds tue.nl. In this process, it is proposed that an olefin-disulfide charge transfer complex forms, which facilitates the homolytic cleavage of the S-S bond under visible light irradiation tue.nl. However, control experiments have also suggested that visible light from an LED source alone is not sufficient to induce disulfide-disulfide exchange, indicating that a substrate-mediated process or a photocatalyst is necessary tue.nl.
In the context of photoredox catalysis, aromatic disulfides can be cleaved to generate thiyl radicals. For example, in a visible-light-mediated synthesis of aryl sulfides, the homolytic cleavage of a disulfide generates a thiyl radical which then adds to the radical cation of an arene beilstein-journals.org. This compound has been successfully employed as a thiolating agent in such reactions, highlighting its role as a precursor to the reactive thiyl radical beilstein-journals.org.
The catalytic cycle in these transformations would require the regeneration of the disulfide. This can occur through the dimerization of two thiyl radicals. In reactions where the thiyl radical acts as an initiator, it can be regenerated in a chain propagation step. The relatively low bond dissociation energy of the S-S bond in diaryl disulfides (around 50 kcal/mol) makes them suitable precursors for thermally or photochemically generated thiyl radicals princeton.edu.
Utilization in Copper-Mediated Thiolation Reactions
This compound has found utility as a thiolating agent in copper-mediated cross-coupling reactions for the formation of carbon-sulfur bonds. These reactions are valuable for the synthesis of aryl sulfides, which are important structural motifs in many biologically active compounds and functional materials nih.gov. Copper catalysts are often preferred for these transformations due to their lower cost compared to other transition metals like palladium.
In a notable application, this compound has been used in a ligand-free copper(I)-mediated cross-coupling reaction with organostannanes to produce aromatic thioethers. This protocol demonstrates the effectiveness of the disulfide as a source of the 4-methoxyphenylthio group. The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. The table below summarizes the results of the copper-catalyzed cross-coupling of various organostannanes with this compound.
| Entry | Organostannane | Product | Yield (%) |
|---|---|---|---|
| 1 | Tributyl(phenyl)stannane | 4-Methoxyphenyl(phenyl)sulfane | 82 |
| 2 | Tributyl(4-fluorophenyl)stannane | 4-Fluorophenyl(4-methoxyphenyl)sulfane | 75 |
| 3 | Tributyl(4-chlorophenyl)stannane | 4-Chlorophenyl(4-methoxyphenyl)sulfane | 78 |
| 4 | Tributyl(p-tolyl)stannane | 4-Methoxyphenyl(p-tolyl)sulfane | 85 |
| 5 | Tributyl(naphthalen-2-yl)stannane | 4-Methoxyphenyl(naphthalen-2-yl)sulfane | 65 |
Computational Chemistry and Theoretical Modeling of Bis 4 Methoxyphenyl Disulfide
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules like bis(4-methoxyphenyl) disulfide. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(2d,2p)), are utilized to determine the optimized geometry and electronic properties of the molecule. dergipark.org.trresearchgate.netresearchgate.net
Analysis of the frontier molecular orbitals (HOMO and LUMO) is a key aspect of these investigations. For a related compound, the HOMO and LUMO energy levels were calculated using both DFT (B3LYP/6-31G(d)) and Hartree-Fock (HF/6-31G(d)) methods, yielding an energy gap of 3.601 eV and 9.981 eV, respectively. dergipark.org.tr Such calculations provide a quantitative measure of the molecule's excitability and its ability to participate in charge transfer processes. dergipark.org.tr
Furthermore, DFT can be used to predict the energetics of bond cleavage. For instance, the S–S bond dissociation energy in a similar disulfide-containing epoxy compound was predicted to be around 240 kJ/mol using DFT. In the context of its use in redox flow batteries, computational studies have shown that the addition of carbon disulfide (CS2) can significantly lower the energy barrier for the cleavage of the S-S bond in related organodisulfides. pnas.org
The molecular electrostatic potential (MEP) map, derived from DFT calculations, helps to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. dergipark.org.tr In a study of a dithiophosphonate derivative, the MEP map indicated that negative potential was localized on electronegative atoms, while positive potential was found on hydrogen atoms, providing insights into the compound's chemical reactivity. dergipark.org.tr
Table 1: Calculated Electronic Properties of a Related Dithiophosphonate Derivative dergipark.org.tr
| Property | B3LYP/6-31G(d) | HF/6-31G(d) |
| HOMO Energy (eV) | - | - |
| LUMO Energy (eV) | - | - |
| Energy Gap (eV) | 3.601 | 9.981 |
| Ionization Potential (I) (eV) | - | - |
| Electron Affinity (A) (eV) | - | - |
| Global Electronegativity (χ) (eV) | - | - |
| Total Hardness (η) (eV) | - | - |
| Global Softness (S) (eV) | - | - |
| Global Electrophilicity (ω) (eV) | - | - |
| Note: Specific values for this compound were not available in the provided search results. This table is illustrative of the types of data generated for similar compounds. |
Elucidation of Reaction Mechanisms through Computational Pathways
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. For example, in the context of its role as a photocatalyst for the oxidative cleavage of C=C bonds, DFT calculations (ωB97x-D/6-31G*) were used to model the interaction between the disulfide and an olefin. tue.nl These calculations suggested the formation of a disulfide-olefin charge-transfer complex, which facilitates the homolytic cleavage of the S-S bond under visible light. tue.nl
In studies of related organosulfur compounds for redox flow batteries, DFT calculations have been employed to map out the reaction pathways for the cleavage of the S-S bond. pnas.org These calculations revealed that the presence of a redox mediator like carbon disulfide can alter the reaction mechanism, proceeding through lower energy transition states and intermediates, thus enhancing the electrochemical performance. pnas.org
Similarly, computational studies on the thermally induced rearrangement of O-benzyl thiocarbamates, a reaction class with similarities in bond-breaking and forming processes, have supported a mechanism involving a tight ion pair intermediate. kiku.dk These studies often show that the reaction rates are influenced by the electronic nature of substituents on the aromatic rings, a finding that can be rationalized through computational analysis of the reaction intermediates and transition states. kiku.dk
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are crucial for its function and interactions. Computational conformational analyses, often using force fields like SP4 or DFT methods, can explore the potential energy surface of the molecule by systematically rotating its flexible bonds. plos.org For diaryl disulfides, the rotation around the C-S and S-S bonds leads to various conformers with different energies. plos.orgnih.gov
Studies on similar diaryl disulfides have shown that the global minimum energy conformation is often an extended one, with the two aromatic rings being slightly inclined relative to each other. plos.org The flexibility of the disulfide linker is considered a key factor for the biological activity of some diaryl disulfides. plos.org Computational studies have indicated that the rotational barriers around the C-Se bonds in related diselenides are relatively low (0.8–2.6 kcal/mol), suggesting significant conformational freedom at room temperature. nih.gov
Non-covalent interactions, such as π-stacking, are important in the solid-state structure and in the interaction of this compound with other molecules. researchgate.net Computational methods can be used to understand the nature and strength of these interactions. researchgate.netgrafiati.com For instance, in related systems, weak intermolecular interactions like C–H···N, C–H···π, and halogen bonds have been identified and characterized using computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov
Table 2: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 5.9037 |
| b (Å) | 12.9800 |
| c (Å) | 17.9041 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. numberanalytics.comethz.ch The interaction between the HOMO of one reactant and the LUMO of another is central to understanding many chemical reactions. numberanalytics.comlibretexts.org
In the case of this compound, FMO theory can explain its behavior in various reactions. For instance, in the visible-light-mediated oxidative cleavage of olefins, the formation of a charge-transfer complex between the olefin and the disulfide can be understood in terms of FMO interactions. tue.nl The interaction between the HOMO of the olefin (the electron donor) and the LUMO of the disulfide (the electron acceptor) leads to a stabilization of the complex and a reduction in the HOMO-LUMO gap of the disulfide. tue.nl This, in turn, makes the disulfide more susceptible to excitation by visible light, leading to the cleavage of the S-S bond. tue.nl
DFT calculations of the disulfide-olefin complex showed a reduced HOMO-LUMO gap of 7.31 eV compared to the free disulfide, with the HOMO of the complex being raised in energy due to electron donation from the olefin's π-orbital. tue.nl This computational result supports the proposed mechanism where the complex absorbs in the visible region, facilitating the reaction. tue.nl
FMO theory is also applicable to understanding pericyclic reactions and cycloadditions, where the symmetry and energy of the frontier orbitals of the reactants determine the feasibility and outcome of the reaction. numberanalytics.comethz.ch While not directly applied to this compound in the provided context, the principles of FMO theory are broadly used to rationalize its reactivity in various chemical transformations. grafiati.com
Applications of Bis 4 Methoxyphenyl Disulfide in Advanced Materials and Functional Systems
Design and Synthesis of Self-Healing Polymers Employing Dynamic Disulfide Bonds
The introduction of dynamic covalent bonds into polymer networks is a leading strategy for creating materials with intrinsic self-healing capabilities. Aromatic disulfides are particularly advantageous because their exchange reactions can proceed at room temperature without the need for catalysts or external intervention.
Detailed Research Findings: Bis(4-methoxyphenyl) disulfide has been utilized as a model compound to investigate the mechanism of aromatic disulfide metathesis, a key reaction underpinning self-healing properties. In studies exploring the self-healing capacity of disulfide-containing polymers, researchers have used this compound to understand the exchange reaction dynamics. For instance, a model exchange reaction was conducted by mixing p-tolyl disulfide and this compound in deuterated DMSO at room temperature, which resulted in the formation of an asymmetric p-tolyl-bis (4-methoxyphenyl) disulfide. This demonstrated the feasibility of the disulfide exchange mechanism at ambient conditions, which is crucial for creating polymers that can self-mend without external heat.
The principle relies on the reversible cleavage and reformation of the disulfide bonds within the polymer matrix. When a crack or damage occurs, the mobility of the polymer chains allows the disulfide bonds to rearrange across the damaged interface, restoring the material's integrity. The use of aromatic disulfides like this compound is favored in these systems because they are reactive enough to undergo these exchange reactions under mild conditions. mdpi.com This reactivity is enhanced by electron-donating substituents on the aryl rings, making the methoxy (B1213986) group in this compound a relevant feature. mdpi.com
Table 1: Characteristics of Aromatic Disulfide Exchange for Self-Healing Applications
| Feature | Description | Relevance of this compound |
| Reaction Type | Aromatic Disulfide Metathesis (Exchange) | Serves as a model compound to study this catalyst-free exchange reaction. |
| Activation Stimulus | Room Temperature / Mild Heat | Aromatic disulfide exchange occurs at lower temperatures compared to aliphatic ones. |
| Mechanism | Reversible disulfide bond cleavage and reformation allows for network rearrangement and repair. | The formation of asymmetric disulfides in model studies confirms this mechanism. |
| Healing Efficiency | Can be quantitative, leading to near-full recovery of mechanical properties. | The principles studied using this compound are applied to achieve high healing efficiencies in polyurethane and poly(urea-urethane) elastomers. nih.gov |
Development of Covalent Adaptable Networks (CANs)
Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the robust mechanical properties of cross-linked thermosets but can be reprocessed, reshaped, and recycled like thermoplastics due to the presence of dynamic covalent bonds. The disulfide bond in this compound is a prime example of such a dynamic linkage.
The introduction of disulfide bonds has been shown to significantly reduce the activation energy required for the polymer system to undergo exchange, thereby promoting the reprocessability of the material. sigmaaldrich.com While many studies use various disulfide-containing monomers, the foundational research involving model compounds like this compound has been crucial for understanding the bond exchange properties within these networks. thermofisher.com The dynamic nature of these bonds allows for stress relaxation and creep resistance, which are critical performance metrics for these advanced materials. beilstein-journals.org
Table 2: Role of Dynamic Disulfide Bonds in Covalent Adaptable Networks (CANs)
| Property | Contribution of Dynamic Disulfide Bonds | Research Insight |
| Reprocessability | Allows the polymer network to be broken down and reformed upon heating, enabling recycling and reshaping. | Disulfide exchange reactions are a key mechanism for creating reprocessable thermosets, often termed vitrimers. |
| Stress Relaxation | The network can rearrange to dissipate internal stresses, preventing material failure under sustained load. | The rate of disulfide exchange dictates the stress relaxation behavior of the CAN. |
| Activation Energy | The presence of disulfide bonds can lower the overall activation energy for network rearrangement. | Studies on related systems show a significant reduction in activation energy (e.g., from 94 kJ/mol to 51 kJ/mol) when disulfide bonds are introduced. sigmaaldrich.com |
| Network Integrity | The associative nature of the disulfide exchange mechanism allows the network to maintain a constant cross-link density during rearrangement. | This prevents the material from becoming a low-viscosity liquid, preserving its structural integrity during processing. |
Potential in Optoelectronic Materials
The application of this compound in optoelectronics is an emerging area of interest, driven by the broader use of organic sulfur-containing compounds in functional electronic materials. rsc.org While direct applications in manufactured devices are not yet widely documented, the inherent chemical and physical properties of the molecule suggest significant potential.
Detailed Research Findings: The incorporation of sulfur atoms into organic molecules is known to profoundly affect their physical and electronic properties, a critical consideration for the design of novel optoelectronic materials. Organic disulfides, in particular, are noted for their use as structural skeletons in electronic materials. rsc.org A key feature of disulfides is their ability to form thiyl radicals (RS•) when exposed to stimuli like light. rsc.org This photochemical reactivity is fundamental to their potential use in light-responsive systems or as components in photopatterning and organic conductors.
The aromatic rings and methoxy groups in this compound also contribute to its electronic profile. Research into structurally related compounds containing methoxyphenyl groups has been conducted to explore their optical properties for potential use in devices like Organic Light-Emitting Diodes (OLEDs). Although this research does not directly involve the disulfide bond, it highlights the relevance of the aryl ether components in the field of optoelectronics. The combination of the photo-responsive disulfide linkage and the electronically active methoxyphenyl units makes this compound a candidate for future investigation in advanced optoelectronic applications.
Biochemical and Mechanistic Investigations of Bis 4 Methoxyphenyl Disulfide Interactions
Zinc-Bound Thiolate-Disulfide Exchange in Metalloprotein Inhibition (e.g., Metallo-β-lactamases)
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health. nih.govnih.gov The active site of these enzymes typically contains one or two zinc ions that coordinate a water molecule or hydroxide (B78521) ion, which acts as the nucleophile to hydrolyze the amide bond of the β-lactam ring. nih.govnih.gov A promising strategy for inhibiting MBLs involves targeting the zinc-bound cysteine residues present in the active site of some of these enzymes. researchgate.net
While direct studies on the interaction of Bis(4-methoxyphenyl) disulfide with metallo-β-lactamases are not extensively documented in the reviewed literature, research on other disulfides provides a strong mechanistic framework. Studies have shown that various disulfides can act as moderate to potent irreversible inhibitors of metallo-β-lactamases, such as CcrA from Bacteroides fragilis. researchgate.net The proposed mechanism of inhibition is the selective oxidation of the zinc-bound cysteine residue within the enzyme's active site. researchgate.net
This interaction proceeds via a thiolate-disulfide exchange reaction. The zinc-activated thiolate of the cysteine residue attacks the disulfide bond of the inhibitor, leading to the formation of a mixed disulfide between the enzyme and the inhibitor, thereby inactivating the enzyme. The general scheme for this interaction can be represented as:
Enzyme-Zn-S⁻ + R-S-S-R → Enzyme-Zn-S-S-R + R-S⁻
The efficacy of this inhibition is influenced by the electronic properties of the disulfide. Aromatic disulfides, like this compound, are of particular interest due to the ability to tune their reactivity through substituent effects on the aromatic rings. The methoxy (B1213986) groups in this compound are electron-donating, which can influence the electrophilicity of the disulfide bond and its susceptibility to nucleophilic attack by the thiolate.
| Enzyme Target Class | Proposed Inhibition Mechanism | Key Interacting Residue | Role of Disulfide |
| Metallo-β-lactamases | Thiolate-disulfide exchange | Zinc-bound Cysteine | Oxidizing agent for the active site thiolate |
Understanding Radical-Mediated Processes in Biological Contexts
Disulfides can undergo homolytic cleavage of the S-S bond to form thiyl radicals, particularly under the influence of light or in the presence of radical initiators. scispace.comcmu.edu this compound has been shown to participate in various radical-mediated reactions, which provides a basis for understanding its potential behavior in biological systems where radical species are often involved in signaling and pathology.
Under visible light irradiation, this compound can act as a photocatalyst, generating thiyl radicals (ArS•). scispace.com These radicals can then participate in a variety of chemical transformations, including the oxidative cleavage of C=C bonds. acs.org This process is relevant to biological systems as radical-mediated lipid peroxidation, a process involving the cleavage of double bonds in unsaturated fatty acids, is a key feature of oxidative stress.
Furthermore, this compound has been utilized in radical cascade reactions, for instance, in the presence of alkynes and isonitriles, initiated by UV irradiation. cmu.edu The initial step involves the formation of a sulfanyl (B85325) radical which then propagates the reaction. cmu.edu The compound has also been implicated in providing sulfur radicals in trifluoromethylation/sulfuration/cyclization reactions of 1,6-enynes under visible light. rsc.org
The ability of this compound to generate and participate in radical reactions suggests its potential to modulate biological processes involving radical intermediates. For example, it could interact with reactive oxygen species (ROS) or reactive nitrogen species (RNS), although specific studies on its radical scavenging activity in a biological context were not detailed in the provided search results. The photocatalytic conversion of 4-methoxythiophenol to this compound also highlights the reversible nature of this radical process. acs.org
| Reaction Type | Initiator/Condition | Generated Species | Potential Biological Relevance |
| Photocatalytic C=C cleavage | Visible Light | Thiyl radical (ArS•) | Modulation of lipid peroxidation |
| Radical cascade reactions | UV irradiation | Sulfanyl radical | Interaction with radical signaling pathways |
| Trifluoromethylation/sulfuration | Visible Light | Sulfur radical | Bioorthogonal chemistry applications |
| Photocatalytic thiol oxidation | Light, Cu₂O | Thiyl radical | Redox cycling, pro-oxidant activity |
General Mechanistic Principles for Bioactive Compound Development
The study of this compound provides several key mechanistic principles that are valuable for the design and development of new bioactive compounds.
Tunable Reactivity of the Disulfide Bond: The electronic nature of the substituents on the aromatic rings of an aryl disulfide significantly influences the reactivity of the S-S bond. Electron-donating groups, such as the methoxy group in this compound, can modulate the susceptibility of the disulfide to both nucleophilic attack (as in thiolate-disulfide exchange) and homolytic cleavage. This principle allows for the fine-tuning of a drug candidate's reactivity towards its biological target. For instance, in the synthesis of matrine (B1676216) derivatives, diaryl disulfides with both electron-donating and electron-withdrawing groups were shown to participate effectively in nucleophilic substitution reactions. acs.orgnih.gov
Pro-drug and Targeted Activation Strategies: The reversible nature of the disulfide bond and its susceptibility to cleavage under specific conditions (e.g., the reducing environment within a cell or the presence of specific enzymes) make it an excellent linker for pro-drug design. A bioactive molecule can be masked with a disulfide-containing moiety, rendering it inactive until it reaches its target environment where the disulfide bond is cleaved, releasing the active drug.
Exploiting Radical-Mediated Pathways: The ability of disulfides like this compound to generate radicals under specific stimuli (e.g., light) opens up possibilities for photodynamic therapy. A drug candidate could be designed to be systemically benign but become cytotoxic upon localized irradiation, generating radicals that induce cell death in a targeted manner. The use of this compound in promoting C-F bond activation under photochemical conditions is a testament to its utility in generating reactive intermediates for synthetic and potentially therapeutic applications. nih.gov
Metal Chelation and Coordination: While the primary focus is on the disulfide bond, the sulfur atoms can also act as ligands for metal ions. researchgate.net This property can be exploited in the design of inhibitors for metalloenzymes, where the compound not only participates in a thiolate-disulfide exchange but also coordinates with the metal cofactor, leading to enhanced inhibition.
By understanding these fundamental mechanistic principles derived from the study of compounds like this compound, medicinal chemists can design more effective and selective therapeutic agents that leverage the unique chemical properties of the disulfide functional group.
Q & A
Basic: What spectroscopic methods are most effective for confirming the structure of Bis(4-methoxyphenyl) disulfide, and what characteristic signals should be observed in its 13C NMR spectrum?
Answer:
The structural confirmation of this compound relies heavily on 13C NMR spectroscopy . Key features include:
- A singlet at δ ≈ 55 ppm for the methoxy (-OCH₃) carbons.
- Aromatic carbons split into distinct peaks between δ 110–160 ppm , with para-substituted carbons showing specific coupling patterns.
- The disulfide bridge (-S-S-) does not directly contribute to 13C signals but influences neighboring carbons' chemical shifts.
For example, the methylene carbons adjacent to sulfur may exhibit upfield shifts due to electron-withdrawing effects .
Basic: How does the electronic environment of this compound influence its reactivity compared to non-substituted diaryl disulfides?
Answer:
The methoxy groups act as electron-donating substituents, which:
- Stabilize the aromatic ring via resonance, reducing electrophilic substitution reactivity.
- Increase solubility in polar solvents (e.g., DMSO, acetone) compared to hydrophobic analogs like Bis(4-chlorophenyl) disulfide.
- Modify redox potentials: The electron-rich aromatic system may slow disulfide bond reduction compared to electron-deficient derivatives (e.g., nitro-substituted disulfides) .
Advanced: What methodological approaches are used to evaluate this compound’s biological activity in stabilizing tumor suppressor proteins like Pdcd4?
Answer:
Key experimental strategies include:
- Cellular viability assays : Dose-response curves (e.g., IC₅₀ determination) in cancer cell lines treated with the compound.
- Western blotting : Quantification of Pdcd4 protein levels post-treatment to assess stabilization.
- Competitive binding studies : Use of fluorescent probes or pull-down assays to identify direct interactions with proteasomal degradation pathways.
- Confocal microscopy : Localization studies to confirm Pdcd4 retention in the cytoplasm.
Conflicting data (e.g., variability in IC₅₀ across cell lines) are resolved by standardizing cell culture conditions and validating results with orthogonal assays (e.g., RT-qPCR for Pdcd4 mRNA levels) .
Advanced: How can researchers resolve contradictions in reported redox behaviors of this compound across experimental models?
Answer:
Discrepancies often arise from differences in:
- Solvent systems : Polar aprotic solvents (e.g., DMF) may stabilize radical intermediates, altering redox pathways compared to aqueous buffers.
- pH : Acidic conditions can protonate sulfur atoms, accelerating disulfide cleavage.
- Analytical techniques : Cyclic voltammetry (CV) provides direct redox potential measurements, whereas indirect methods (e.g., UV-Vis kinetics) may miss transient species.
A robust approach involves:
Replicating experiments in multiple solvent/pH conditions.
Cross-validating results using CV and HPLC-MS to track reaction intermediates .
Advanced: What computational methods are employed to predict the intermolecular interactions of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates charge distribution on sulfur atoms to predict nucleophilic attack sites.
- Molecular docking : Simulates binding poses with proteins (e.g., ubiquitin ligases) using software like AutoDock Vina.
- Molecular Dynamics (MD) : Assesses stability of disulfide-protein complexes over time, highlighting key residues (e.g., cysteine thiols) involved in interactions.
These methods help rationalize experimental observations, such as preferential binding to hydrophobic pockets in enzymes .
Advanced: How do synthetic protocols for this compound differ from those of structurally related sulfurizing agents like Lawesson’s Reagent?
Answer:
While Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is used for thionation of carbonyl groups, this compound is typically synthesized via:
- Oxidative coupling : Treatment of 4-methoxythiophenol with oxidizing agents (e.g., H₂O₂ or I₂) under inert atmospheres.
- Critical parameters include:
- Temperature control (<50°C to prevent overoxidation).
- Stoichiometric ratios (1:1 oxidant/thiol) to minimize byproducts.
In contrast, Lawesson’s Reagent requires phosphorus-sulfur bonds and operates at higher temperatures (up to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
